molecular formula C21H24N2S B1619095 4-[[4-(Dimethylamino)phenyl]-thiophen-2-ylmethyl]-N,N-dimethylaniline CAS No. 6339-91-9

4-[[4-(Dimethylamino)phenyl]-thiophen-2-ylmethyl]-N,N-dimethylaniline

Cat. No.: B1619095
CAS No.: 6339-91-9
M. Wt: 336.5 g/mol
InChI Key: UPRXGDYQEMAUCS-UHFFFAOYSA-N
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Description

4,4’-[(Thiophen-2-yl)methylene]bis(N,N-dimethylaniline) is an organic compound that features a thiophene ring linked to two N,N-dimethylaniline groups via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(Thiophen-2-yl)methylene]bis(N,N-dimethylaniline) typically involves the condensation reaction between thiophene-2-carbaldehyde and N,N-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for 4,4’-[(Thiophen-2-yl)methylene]bis(N,N-dimethylaniline) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(Thiophen-2-yl)methylene]bis(N,N-dimethylaniline) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiophene derivatives with altered electronic properties.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the thiophene ring.

Scientific Research Applications

4,4’-[(Thiophen-2-yl)methylene]bis(N,N-dimethylaniline) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-[(Thiophen-2-yl)methylene]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. For instance, it can form complexes with metal ions, which can be detected through changes in fluorescence. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(N,N-dimethylaniline): Similar in structure but lacks the thiophene ring.

    Bis(thiophen-2-yl-methylene)benzene-1,4-diamine: Contains a benzene ring instead of N,N-dimethylaniline groups.

Uniqueness

4,4’-[(Thiophen-2-yl)methylene]bis(N,N-dimethylaniline) is unique due to the presence of both the thiophene ring and N,N-dimethylaniline groups. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in dye synthesis and analytical chemistry .

Properties

CAS No.

6339-91-9

Molecular Formula

C21H24N2S

Molecular Weight

336.5 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]-thiophen-2-ylmethyl]-N,N-dimethylaniline

InChI

InChI=1S/C21H24N2S/c1-22(2)18-11-7-16(8-12-18)21(20-6-5-15-24-20)17-9-13-19(14-10-17)23(3)4/h5-15,21H,1-4H3

InChI Key

UPRXGDYQEMAUCS-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CS3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CS3

6339-91-9

Origin of Product

United States

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